6-Methyl-1-cyclohexenyl triflate
Description
Significance of Vinyl Triflates as Versatile Synthetic Intermediates
Vinyl triflates (trifluoromethanesulfonates) are a class of organic compounds that have become indispensable tools in modern organic synthesis. Their significance stems from the triflate group (-OTf), an exceptionally good leaving group due to the stability of the triflate anion (CF₃SO₃⁻). wikipedia.org This stability is a consequence of resonance, which delocalizes the negative charge across the three oxygen atoms, and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org
This high reactivity makes vinyl triflates excellent electrophilic partners in a wide array of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. thieme-connect.com They serve as effective substitutes for vinyl halides in fundamental transformations such as Suzuki, Heck, and Sonogashira couplings. wikipedia.orgthieme-connect.com The facile preparation of vinyl triflates from readily available ketones and phenols further enhances their utility. thieme-connect.com Beyond cross-coupling, their reactivity extends to carbonylation reactions to form esters and amides, hydrogenation to yield alkenes, and the formation of various carbon-heteroatom bonds. thieme-connect.comorgsyn.org This versatility allows chemists to construct complex molecular architectures from simple carbonyl precursors, making vinyl triflates a cornerstone of natural product synthesis and the development of fine chemicals. orgsyn.org
The table below summarizes the principal synthetic transformations involving vinyl triflates.
| Reaction Type | Description |
| Cross-Coupling Reactions | Formation of C-C bonds with organometallic reagents (e.g., Suzuki, Stille, Heck, Sonogashira). wikipedia.orgthieme-connect.comchempedia.info |
| Carbonylation | Insertion of carbon monoxide (CO) to synthesize esters, amides, and other carbonyl compounds. thieme-connect.com |
| Reduction/Hydrogenation | Conversion of the vinyl triflate to the corresponding alkene. orgsyn.org |
| Halogen Exchange | Direct conversion of the triflate group to a vinyl halide (iodide, bromide, or chloride). caltech.edu |
| Generation of Strained Intermediates | Formation of highly reactive species like cycloalkynes and cyclic allenes from cyclic enol triflates. researchgate.netrsc.org |
| C-Heteroatom Bond Formation | Reactions to form bonds between carbon and nitrogen, phosphorus, or sulfur. thieme-connect.com |
Historical Development of Cyclic Enol Triflate Chemistry
The emergence of cyclic enol triflates as mainstream synthetic intermediates is a story of progressive innovation. While the triflate group's potential was known, the widespread application in cyclic systems grew from key developments in their synthesis and demonstrated reactivity. A pivotal moment was the establishment of reliable methods for their preparation from cyclic ketones. The reaction of a ketone's enolate form with a powerful triflating agent, such as triflic anhydride (B1165640) (Tf₂O) or N-phenyltrifluoromethanesulfonimide (Comins' reagent), provided efficient access to these compounds. chempedia.infocaltech.edu
In the 1980s, significant research demonstrated the utility of enol triflates in olefin synthesis via organometallic coupling reactions, establishing them as valuable "pseudohalides". acs.org Early reports on palladium-catalyzed reactions, such as the reduction of vinyl triflates to alkenes, showcased their potential for a broad range of applications, from fine chemical preparation to the synthesis of biologically active molecules. orgsyn.org
Further advancements focused on controlling the regioselectivity of enol triflate formation from unsymmetrical cyclic ketones and achieving high stereoselectivity in subsequent reactions. organic-chemistry.org The development of milder reaction conditions expanded their compatibility with sensitive functional groups. organic-chemistry.org More recently, the chemistry of cyclic enol triflates has been extended to the generation of strained intermediates. The deprotonation of cyclic enol triflates using specific bases, for instance, has been shown to produce cycloalkynes, which are valuable for cycloaddition reactions. rsc.org This continuous evolution has cemented the status of cyclic enol triflates as a mature and powerful class of reagents in the synthetic chemist's toolkit.
Overview of 6-Methyl-1-cyclohexenyl Triflate as a Representative Cyclic Vinyl Triflate in Advanced Organic Synthesis
This compound serves as an excellent and representative example of a cyclic vinyl triflate used in advanced organic synthesis. Its structure, featuring the reactive triflate group on a cyclohexene (B86901) ring with a methyl substituent at the 6-position, makes it an ideal substrate for studying the nuances of reactions involving this functional group.
This specific compound is derived from 2-methylcyclohexanone, a common and inexpensive starting material. The presence of the methyl group introduces an element of steric hindrance and can influence the regioselectivity of reactions, providing valuable insights for more complex systems. Research on analogous compounds, such as 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126), highlights the role of such substituted cyclic triflates as precursors to highly reactive intermediates like 1,2-cyclohexadiene, which can be trapped in cycloaddition reactions. researchgate.netorgsyn.org
As a typical cyclic vinyl triflate, this compound is expected to participate readily in the full range of palladium-catalyzed cross-coupling reactions. Its reactivity profile makes it a model for developing new synthetic methods and for applications in the total synthesis of complex natural products where substituted cyclic structures are common motifs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-methylcyclohexen-1-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKAMJOGQXITCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=C1OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454726 | |
| Record name | 6-Methyl-1-cyclohexenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76605-82-8 | |
| Record name | 6-Methyl-1-cyclohexenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Pathways of 6 Methyl 1 Cyclohexenyl Triflate
The Triflate Group as a Highly Effective Leaving Group in Organic Transformations
The trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻), or triflate, group is recognized as one of the most effective leaving groups in organic chemistry. Its exceptional ability to depart from a molecule stems from the significant stabilization of the resulting triflate anion. This stability is attributed to two primary electronic effects:
Resonance Stabilization: The negative charge on the triflate anion is delocalized across the three oxygen atoms and the sulfur atom. This distribution of charge through resonance significantly lowers the energy of the anion, making its formation more favorable.
Inductive Effect: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (–I effect) through the sulfur atom. This effect further disperses the negative charge, enhancing the stability of the anion.
Due to these factors, the triflate group is considered a "super" leaving group, surpassing the reactivity of conventional leaving groups like halides (I⁻, Br⁻, Cl⁻) and other sulfonates such as tosylates. caltech.edu This high reactivity makes vinyl triflates, including 6-methyl-1-cyclohexenyl triflate, excellent electrophilic partners in a wide array of coupling reactions. Enol triflates can be readily synthesized from the corresponding ketones, allowing for regioselective formation of the vinyl electrophile. wikipedia.org
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
The high reactivity of the carbon-oxygen bond in this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are particularly effective in activating the C(sp²)–OTf bond of vinyl triflates for cross-coupling reactions. The general catalytic cycle for these transformations typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-triflate bond of this compound, forming a palladium(II) intermediate.
Transmetalation (for Suzuki-Miyaura type reactions) or Migratory Insertion (for Heck type reactions): In this step, a nucleophilic partner transfers its organic group to the palladium center, or an alkene inserts into the palladium-carbon bond.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. Research has demonstrated the successful application of this reaction using cyclohexenyl triflates. For instance, vinyl triflates derived from substituted cyclohexanones can be coupled with various fluoro-substituted arylboronic acids in a palladium-catalyzed reaction to produce biphenylylcyclohexenes.
A representative reaction involves the coupling of a cyclohexenyl triflate with an arylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. This methodology is highly valued for its tolerance of a wide range of functional groups on both coupling partners.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |
| Cyclohexenyl triflate | Arylboronic acid | Pd(PPh₃)₄ | Aqueous Na₂CO₃ | Biphenylylcyclohexene |
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. youtube.comlibretexts.org Vinyl triflates like this compound are excellent substrates for this transformation. youtube.comarizona.edu The use of a triflate as the leaving group can influence the reaction pathway, often favoring a "cationic mechanism" where the triflate anion dissociates from the palladium center after oxidative addition. arizona.edu
In a typical Heck reaction, the palladium(0) catalyst undergoes oxidative addition to the vinyl triflate. This is followed by migratory insertion of the alkene into the palladium-vinyl bond. A subsequent β-hydride elimination step forms the new, more substituted alkene product and a palladium-hydride species. The final step involves the regeneration of the palladium(0) catalyst by a base. libretexts.orgarizona.edu
| Electrophile | Alkene | Catalyst | Base | Product | Reference |
| This compound | Substituted Alkene | Pd(0) complex | e.g., Et₃N, AcONa | Substituted 1,3-diene | youtube.comlibretexts.org |
The formation of carbon-phosphorus (C-P) bonds is crucial for the synthesis of various important organic molecules, including chiral phosphine (B1218219) ligands used in asymmetric catalysis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. While direct examples involving this compound are not prominently detailed, the general principles of palladium-catalyzed phosphination are applicable.
In these reactions, a palladium(0) catalyst facilitates the coupling of an aryl or vinyl electrophile (like a triflate) with a phosphine source, such as a secondary phosphine or a phosphine-borane complex. The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation (or a related process with the phosphine), and reductive elimination. The use of chiral diphosphine ligands on the palladium catalyst can induce enantioselectivity in the C-P bond formation, leading to chiral phosphine products. Stoichiometric and catalytic studies have shown that the nature of the phosphine ligand on the palladium catalyst is critical in determining the course and success of the reaction.
| Electrophile | Phosphine Source | Catalyst | Base | Product | Reference |
| Aryl/Vinyl Triflate | Secondary Phosphine (e.g., PH(Me)(Ph)(BH₃)) | Pd complex with chiral ligand (e.g., (S,S)-Chiraphos) | NaOSiMe₃ | Chiral Tertiary Phosphine |
The introduction of a trifluoromethyl (CF₃) group into organic molecules is of significant interest, particularly in medicinal chemistry, as it can enhance properties such as metabolic stability and bioavailability. A method for the palladium-catalyzed trifluoromethylation of cyclohexenyl sulfonates, including triflates, has been developed.
This transformation allows for the conversion of various cyclohexenyl triflates into trifluoromethylated alkenes under mild conditions. The reaction typically employs a catalyst system composed of a palladium source, such as Pd(dba)₂ or [(allyl)PdCl]₂, and a monodentate biaryl phosphine ligand like tBuXPhos. The trifluoromethyl anion (CF₃⁻) source is generated in situ from reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an activator such as potassium fluoride (B91410) (KF).
Palladium-Catalyzed Coupling Reactions
Fluorination (e.g., using TESCF3 as an Additive)
The palladium-catalyzed fluorination of cyclic vinyl triflates, including derivatives like this compound, can be challenging due to issues with regioselectivity. nih.gov However, the use of triethyl(trifluoromethyl)silane (B54436) (TESCF3) as an additive has been shown to significantly improve the regioselectivity of this reaction. nih.gov In a study developing a protocol for the fluorination of vinyl triflates, the addition of TESCF3, in combination with a specific biarylphosphine ligand, led to an efficient and highly regioselective method. nih.gov This approach is compatible with various sensitive functional groups and provides access to cyclic vinyl fluorides in five-, six-, and seven-membered rings. nih.gov
The trifluoromethylation of 1-cyclohexenyl trifluoromethanesulfonate has also been investigated, highlighting the role of different monodentate biaryl phosphine ligands in the reaction. sigmaaldrich.com
Copper-Catalyzed Coupling Reactions (e.g., with Grignard Reagents)
Copper-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds. Alkyl triflates can be effectively coupled with alkyl Grignard reagents using a copper catalyst, such as Li2CuCl4. usda.gov These reactions are often highly efficient, with primary triflates reacting at low temperatures to produce coupling products in high yields. usda.gov The use of Grignard reagents in copper-catalyzed asymmetric conjugate additions to cyclic enones has also been explored, achieving high enantioselectivities with the aid of chiral ferrocenyl-based diphosphine ligands. nih.gov While this specific research focuses on enones, the principles of using chiral ligands to control stereochemistry are broadly applicable in transition metal catalysis.
The general utility of copper(II)-catalyzed coupling of triflates with Grignard reagents has been noted as a novel method. researchgate.net
Nickel-Catalyzed Transformations (e.g., Triflate-Halide Exchange)
Nickel-catalyzed reactions offer an alternative to palladium and copper for the transformation of enol triflates. A notable application is the conversion of enol triflates into alkenyl halides, a process known as triflate-halide exchange. nih.govchemrxiv.org This halogenation can be achieved under mild conditions, using an inexpensive and bench-stable Ni(OAc)2·4H2O as a precatalyst. nih.govchemrxiv.org The reaction proceeds at room temperature in the presence of substoichiometric amounts of zinc and a ligand such as 1,5-cyclooctadiene (B75094) or 4-(N,N-dimethylamino)pyridine, yielding a broad range of alkenyl iodides, bromides, and chlorides. nih.govchemrxiv.org
Nickel catalysts, specifically tetrakistriphenylphosphinenickel(0), have also been employed to convert phenol (B47542) triflates into aromatic nitriles. rsc.org
Stereochemical Outcome and Stereospecificity in Cross-Coupling Processes
The stereochemical outcome of cross-coupling reactions involving vinyl triflates is highly dependent on the catalyst system, including the metal center and the ligands employed. In Suzuki-Miyaura cross-coupling reactions of (Z)-β-enamido triflates, the choice of palladium catalyst and its ligands can dictate whether the reaction proceeds with retention or inversion of the double bond configuration. d-nb.infobeilstein-journals.org
For example, the use of Pd(PPh3)4 as a catalyst has been shown to lead to the selective formation of products with retention of configuration. d-nb.infobeilstein-journals.org Conversely, employing a catalyst with bulkier ligands, such as Pd(dppf)Cl2, can result in the preferential formation of the product with an inverted double bond configuration. d-nb.infobeilstein-journals.org This stereodivergence is proposed to arise from the isomerization of a palladium complex intermediate, which is influenced by the steric bulk of the ligands. d-nb.info
In the context of Suzuki reactions with primary alkyltrifluoroborates, studies have shown that the stereochemical course of the transmetalation step can be influenced by both the phosphine ligand and the electronic properties of the aryl electrophile. nih.gov While some ligands promote stereoretentive pathways, others can favor stereoinvertive routes. nih.gov However, for certain substrates, only the stereoretentive pathway is observed, regardless of the ligand or the electronic nature of the coupling partner. nih.gov
Generation of Highly Reactive Intermediates from this compound
This compound and related cyclohexenyl triflates are valuable precursors for the in situ generation of highly reactive, strained intermediates such as cyclohexynes and 1,2-cyclohexadienes. researchgate.netresearchgate.netkobe-u.ac.jp These transient species can be trapped by various reagents to form complex cyclic products.
Formation of Cyclohexynes via β-Elimination
Cyclohexyne (B14742757) can be generated from cyclohexenyl triflates through a β-elimination reaction. researchgate.netkobe-u.ac.jpnih.gov The choice of base is crucial for selectively forming the cyclohexyne. For instance, using magnesium bis(2,2,6,6-tetramethylpiperidide) as a base can selectively convert a cyclohexenyl triflate into the corresponding cyclohexyne. researchgate.netresearchgate.netkobe-u.ac.jp The generated cyclohexyne is highly reactive and can be trapped in situ by cycloaddition reactions, for example, with 1,3-diphenylisobenzofuran (B146845) to yield the corresponding cycloadduct. researchgate.netresearchgate.netkobe-u.ac.jp This methodology has also been successfully applied to benzo-fused cyclohexenyl triflates. researchgate.netresearchgate.net
Silyl (B83357) tosylates have also been explored as alternative precursors to silyl triflates for the generation of cyclohexyne. nih.gov
In Situ Generation of 1,2-Cyclohexadienes
In addition to cyclohexynes, cyclohexenyl triflates can serve as precursors for the in situ generation of 1,2-cyclohexadienes, which are highly strained cyclic allenes. researchgate.netresearchgate.net The substitution pattern on the cyclohexenyl triflate can direct the elimination pathway towards the formation of the 1,2-cyclohexadiene. For example, a cyclohexenyl triflate with two methyl groups at the 3-position can be selectively transformed into the corresponding 1,2-cyclohexadiene. researchgate.netresearchgate.netkobe-u.ac.jp
An improved method for generating 1,2-cyclohexadienes involves the fluoride-induced β-elimination of 6-(trimethylsilyl)cyclohexenyl triflates. researchgate.net This approach allows for the formation of these strained allenes under mild reaction conditions. researchgate.net The generated 1,2-cyclohexadienes can be trapped with various reagents, including 1,3-diphenylisobenzofuran, styrene, and nitrones, to afford cycloadducts in good yields. researchgate.netresearchgate.netkobe-u.ac.jp These cycloaddition reactions can be highly regioselective and stereoselective, leading to the controlled formation of new bonds and stereocenters. researchgate.net
The following table provides a summary of the reactions and key findings discussed:
| Section | Reaction Type | Key Reagents/Catalysts | Key Findings | References |
| 3.2.1.5 | Fluorination | Pd catalyst, TESCF3 | TESCF3 improves regioselectivity in the fluorination of cyclic vinyl triflates. | nih.gov |
| 3.2.2 | Copper-Catalyzed Coupling | Cu catalyst (e.g., Li2CuCl4), Grignard reagents | Efficient C-C bond formation between alkyl triflates and Grignard reagents. | usda.govnih.govresearchgate.net |
| 3.2.3 | Nickel-Catalyzed Halogenation | Ni(OAc)2·4H2O, Zn, ligand (e.g., COD) | Mild conversion of enol triflates to alkenyl halides (triflate-halide exchange). | nih.govchemrxiv.org |
| 3.2.4 | Stereoselective Cross-Coupling | Pd catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) | Ligand choice controls stereochemical outcome (retention vs. inversion). | d-nb.infobeilstein-journals.orgnih.gov |
| 3.3.1 | Cyclohexyne Formation | Magnesium bis(2,2,6,6-tetramethylpiperidide) | Selective β-elimination to form cyclohexyne, which can be trapped in situ. | researchgate.netresearchgate.netkobe-u.ac.jpnih.gov |
| 3.3.2 | 1,2-Cyclohexadiene Formation | Fluoride source (for silyl triflates) | β-Elimination to form strained cyclic allenes, which undergo cycloadditions. | researchgate.netresearchgate.netkobe-u.ac.jp |
Nucleophilic Reactivity Towards this compound
The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering vinyl triflates susceptible to nucleophilic attack. While the triflate anion (TfO⁻) itself is generally considered a poor nucleophile, it can participate in nucleophilic reactions under certain conditions. nih.govresearchgate.netacs.org The reactivity of this compound with various nucleophiles is a key aspect of its synthetic utility.
Research has shown that cyclic vinyl triflates can be poor electrophiles in certain reactions, such as Friedel-Crafts arylations. nih.gov This has been attributed to the low electrophilicity of the resulting vinyl cations and the slow ionization of the vinyl triflate precursor in aromatic solvents. nih.gov For instance, early studies indicated that cyclohexenyl triflates were unreactive towards arene nucleophiles under conditions where triflates with larger ring sizes did participate, albeit in low yields at elevated temperatures. nih.gov
However, the triflate group can be displaced by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through mechanisms that can involve direct displacement or the formation of intermediate species. The specific pathway and outcome are influenced by factors such as the nature of the nucleophile, solvent, and reaction conditions. For example, the reaction of 1,3-cyclohexanedione (B196179) with methanesulfonyl chloride followed by nucleophilic displacement with sodium ethoxide is a key step in the synthesis of certain cyclohexenone derivatives. nih.gov
The table below summarizes the reactivity of related cyclohexyl systems with different nucleophiles, providing insight into the potential transformations of this compound.
| Nucleophile | Substrate | Product(s) | Reaction Conditions |
| Benzyl mercaptan | Mesylate of monoprotected 1,4-cyclohexanedione | Thioether methylene (B1212753) ketal | Nucleophilic substitution |
| Phenol | 3-chloro cyclohexenone | 3-phenoxy cyclohexanone (B45756) | Nucleophilic displacement |
| Sodium ethoxide | Mesylate of 1,3-cyclohexanedione | Ethyl ether derivative | Nucleophilic displacement |
| Phenyl magnesium chloride | 3-ethoxy-cyclohexenone | 3-phenyl-cyclohexenone | Nucleophilic addition |
| Benzyl magnesium chloride | 3-ethoxy-cyclohexenone | 3-benzyl-cyclohexenone | Nucleophilic addition |
This table illustrates the types of nucleophilic reactions that cyclohexyl derivatives can undergo, providing a framework for understanding the potential reactivity of this compound.
Involvement in Electrophilic Reactions and Related Carbocation Chemistry
The chemistry of this compound is significantly influenced by its ability to generate highly reactive vinyl carbocation intermediates. These intermediates are central to a variety of electrophilic reactions and subsequent rearrangements.
The generation of vinyl cations from vinyl triflates is a well-established process, typically occurring under solvolytic, strongly acidic, or Lewis acidic conditions. nsf.govescholarship.org In the case of this compound, the departure of the triflate leaving group leads to the formation of the 6-methyl-1-cyclohexenyl cation.
Recent studies have explored the generation of vinyl cations under surprisingly basic conditions, employing a combination of a strong base like lithium hexamethyldisilazide and a weakly coordinating anion salt. nsf.gov This method allows for the formation of high-energy vinyl carbocations that can participate in intramolecular C-H insertion reactions. nsf.gov
Computational studies, specifically density functional theory (DFT) calculations, have been instrumental in understanding the stability and reactivity of these alkenyl cation intermediates. nih.gov For the parent cyclohexenyl cation, calculations have shown that a 1,2-hydride shift, which would lead to the more stable allyl cation, has a high kinetic barrier. nih.govescholarship.org This suggests that the initially formed vinyl cation is persistent enough to engage in other reactions before rearranging. nih.govescholarship.org
The generation and subsequent trapping of these vinyl cations have been demonstrated in intermolecular C-H insertion reactions. For instance, treating cyclohexenyl triflate with triethylsilane and a catalytic amount of a strong Lewis acid in a cyclohexane (B81311) solvent resulted in the formation of cyclohexylcyclohexane in high yield under mild conditions. escholarship.org This highlights the potential of these cations to act as potent electrophiles.
The table below outlines key findings related to the generation and reactivity of alkenyl cations from cyclohexenyl triflates.
| Precursor | Reaction Conditions | Intermediate | Key Finding |
| Cyclohexenyl triflate | [Ph₃C]⁺[HCB₁₁Cl₁₁]⁻, triethylsilane, cyclohexane | Cyclohexenyl cation | Efficient intermolecular C-H insertion into alkanes. escholarship.org |
| Cyclohexenyl triflate | Lithium hexamethyldisilazide, weakly coordinating anion salt | Cyclohexenyl cation | Generation of vinyl cations under basic conditions for intramolecular C-H insertion. nsf.gov |
| Substituted cyclohexenyl triflates | M062X/6-311+G(d,p) level of theory | Substituted cyclohexenyl cations | A high kinetic barrier prevents a 1,2-hydride shift to the more stable allyl cation. nih.govescholarship.org |
| Cyclooctenyl triflate | Optimized reaction conditions | Bicyclo[3.3.0]octane | Rapid transannular C-H insertion. escholarship.org |
This table summarizes significant research findings on the formation and subsequent reactions of alkenyl cations derived from cyclohexenyl triflates.
Once formed, vinyl carbocations are prone to undergo various rearrangements to form more stable species. These rearrangements are a hallmark of carbocation chemistry and can lead to complex and often unexpected products.
One notable rearrangement is the transannular C-H insertion observed in the solvolysis of medium-sized cyclic vinyl triflates, such as cyclononenyl triflate. nih.gov This process involves the vinyl cation being quenched by a 1,5-hydride shift, leading to a neutralized alkene. Subsequent attack of the alkene on the newly formed alkyl carbocation results in the formation of fused bicyclic systems. nih.gov
In the context of substituted cyclohexenyl cations, while a 1,2-hydride shift is kinetically disfavored, other rearrangements can occur, particularly when substituents are present on the ring. nih.govescholarship.org For example, cyclohexenyl triflates with substituents at the 2- or 6-positions have been reported to lead to complex product mixtures, likely due to competing unimolecular decomposition pathways. escholarship.org
Molecular dynamics trajectory analysis has provided deeper insights into the mechanisms of these reactions. For instance, in the C-H insertion reactions of vinyl cations generated from isomeric substituted cyclohexenyl triflates, it was found that the reactions proceed through ambimodal transition states, where a single transition state can lead to multiple products. compchemhighlights.org The product distribution in these cases is governed by reaction dynamics rather than simple statistical considerations. compchemhighlights.org
The following table details observed rearrangements involving vinyl carbocations derived from cyclic vinyl triflates.
| Starting Material | Intermediate | Rearrangement Type | Product(s) |
| Cyclononenyl triflate | Cyclononenyl cation | 1,5-hydride shift followed by carbocation rebound | Fused bicyclononane derivatives. nih.gov |
| Substituted cyclohexenyl triflates (isomers 3 and 4) | Substituted cyclohexenyl cations | C-H insertion via ambimodal transition states | Different ratios of two isomeric cyclohexyl-trapped products (5 and 6). compchemhighlights.org |
| β-pericyclocamphanone | Tertiary cation | Nucleophilic ring opening by triflate, 1,2-shifts, and dehydration | Rearranged ditriflate. nih.gov |
This table provides examples of rearrangements that vinyl carbocations generated from cyclic triflates can undergo, illustrating the complexity and synthetic potential of these reactive intermediates.
Cyclopropanation Reactions Utilizing Methylene Donors
Cyclopropanation is a fundamental transformation in organic synthesis, and vinyl triflates can serve as substrates for such reactions. The Simmons-Smith reaction, which typically involves the reaction of an alkene with an organozinc carbenoid, is a classic method for cyclopropane (B1198618) formation. wikipedia.orgorganic-chemistry.orgyoutube.com
The Simmons-Smith reaction and its modifications utilize a methylene donor, commonly diiodomethane, in the presence of a zinc-copper couple or diethylzinc. wikipedia.orgmasterorganicchemistry.com The reaction is stereospecific, meaning the configuration of the double bond is retained in the cyclopropane product. wikipedia.orgnih.gov While the reaction works well for electron-rich alkenes, modifications have been developed to extend its scope to less reactive substrates. wikipedia.orgorganic-chemistry.org
The applicability of Simmons-Smith type reactions to vinyl triflates like this compound would involve the addition of a methylene group across the double bond to form a bicyclic cyclopropane derivative. The reactivity of the vinyl triflate in this context would be influenced by the electronic nature of the double bond and the steric environment around it.
Recent advancements have introduced transition metal catalysis to achieve regioselective cyclopropanation of polyenes, demonstrating the potential for selective functionalization of complex molecules. nih.gov Furthermore, photocatalytic methods using bismuth catalysts have been developed for the reductive cyclopropanation of olefins with diiodomethane. acs.org
The table below provides a summary of different cyclopropanation methods and their key features, which could be applicable to this compound.
| Reaction Name | Reagents | Key Features |
| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) | Stereospecific, works well with electron-rich alkenes. wikipedia.orgmasterorganicchemistry.com |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Suitable for unfunctionalized achiral alkenes. wikipedia.org |
| Shi Modification | Diethylzinc, trifluoroacetic acid, diiodomethane | Effective for electron-deficient alkenes. wikipedia.org |
| Transition Metal-Catalyzed Cyclopropanation | [ⁱ⁻ᴾʳPDI]CoBr₂, CH₂Br₂/Zn | High regioselectivity based on steric properties. nih.gov |
| Bismuth Photocatalysis | Bi catalyst, 1,1-diiodomethane, light | Radical reductive C-C bond formation. acs.org |
This table outlines various methods for cyclopropanation, highlighting the reagents and key characteristics that could be relevant for the cyclopropanation of this compound.
Applications in Advanced Organic Synthesis
Strategic Building Block for the Construction of Complex Organic Molecules
6-Methyl-1-cyclohexenyl triflate serves as a key strategic building block in the assembly of intricate molecular architectures. Its utility stems from its ability to participate in various cross-coupling reactions, allowing for the introduction of diverse substituents onto the cyclohexene (B86901) core. This triflate is a precursor for the generation of strained intermediates like 1,2-cyclohexadiene, which can then undergo cycloaddition reactions to form complex polycyclic systems. orgsyn.orgresearchgate.net The robust nature of the triflate group allows for its use in multi-step synthetic sequences, providing a reliable handle for molecular elaboration.
Selective Access to Substituted Alkenes and Conjugated Dienes
A significant application of this compound lies in its ability to provide selective access to a variety of substituted alkenes and conjugated dienes. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, the triflate group can be displaced by a wide array of organic fragments, including alkyl, alkenyl, and aryl groups. organic-chemistry.org This methodology offers a high degree of control over the regioselectivity and stereoselectivity of the resulting double bond.
For instance, coupling with organoboranes (Suzuki coupling) or organostannanes (Stille coupling) allows for the direct formation of carbon-carbon bonds, leading to the synthesis of highly substituted and functionalized alkenes. Furthermore, under specific reaction conditions, elimination reactions can be induced to form conjugated diene systems, which are valuable components in Diels-Alder reactions and other pericyclic processes.
Synthesis of Functionalized Cyclic Systems (e.g., Fluorinated Analogs)
The reactivity of this compound extends to the synthesis of functionalized cyclic systems, notably in the introduction of fluorine atoms. Palladium-catalyzed fluorination of cyclic vinyl triflates has been a subject of detailed study, revealing the potential to generate vinyl fluorides. nih.govchemrxiv.orgchemrxiv.org These fluorinated cyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.
Research has shown that the regioselectivity of the fluorination can be highly dependent on the reaction conditions and the presence of additives. nih.govchemrxiv.orgchemrxiv.org Mechanistic studies have provided insights into the complex reaction pathways, including the potential for in situ ligand modification to control the outcome of the fluorination process. nih.govchemrxiv.orgchemrxiv.org This allows for the selective synthesis of specific fluorinated analogs.
Utility in the Synthesis of Polyketide-Derived Scaffolds
While direct and extensive literature specifically detailing the use of this compound in the synthesis of polyketide-derived scaffolds is not prevalent, its role as a versatile building block for complex molecules suggests its potential utility in this area. Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. The synthesis of these complex molecules often requires the assembly of intricate carbon skeletons.
The ability of this compound to participate in various C-C bond-forming reactions makes it a plausible starting material or intermediate for constructing segments of polyketide chains or for the cyclization steps required to form the characteristic macrolide or polyether backbones.
Role in Total Synthesis Efforts of Natural Products and Bioactive Compounds
The application of this compound and related vinyl triflates is evident in the total synthesis of various natural products and bioactive compounds. nih.govcnrs.frmsu.edugrantome.comimperial.ac.uk Vinyl triflates are valuable intermediates in the synthesis of complex targets because they can be readily prepared from ketones and subsequently used in a variety of powerful bond-forming reactions.
For example, intramolecular Heck reactions involving vinyl triflates have been employed to construct key carbocyclic and heterocyclic ring systems found in alkaloids and other natural products. cnrs.fr The triflate group's reactivity allows for the formation of challenging quaternary carbon centers and the stereocontrolled introduction of substituents, which are crucial steps in many total synthesis campaigns. The versatility of this functional group makes it an important tool in the synthetic chemist's arsenal (B13267) for tackling the challenges of natural product synthesis. nih.govorgsyn.org
Computational and Theoretical Investigations of 6 Methyl 1 Cyclohexenyl Triflate Reactivity
Quantum Mechanical Studies of Reaction Mechanisms and Energetics
Quantum mechanical studies are instrumental in mapping the potential energy surfaces of reactions involving 6-methyl-1-cyclohexenyl triflate. These computational approaches allow for the calculation of the energies of reactants, products, intermediates, and transition states, thereby providing a quantitative picture of the reaction energetics. By determining the activation barriers and reaction energies, researchers can predict the feasibility of different mechanistic pathways. For instance, these studies can differentiate between concerted and stepwise mechanisms in nucleophilic substitution or elimination reactions, providing clarity on the sequence of bond-breaking and bond-forming events.
Theoretical Analysis of Transition States in Catalytic Cycles
In the context of metal-catalyzed cross-coupling reactions, this compound serves as an electrophilic partner. Theoretical analysis of the transition states within these catalytic cycles is crucial for understanding the factors that control the reaction's efficiency and selectivity. Computational models can elucidate the geometry and electronic structure of key transition states, such as those involved in oxidative addition, transmetalation, and reductive elimination steps. By examining the interactions between the substrate, catalyst, and ligands at the transition state, it is possible to rationalize observed reactivity trends and predict how modifications to the catalytic system will impact the reaction outcome.
Computational Insights into the Stability and Reactivity of Intermediates (e.g., Vinyl Cations, Organometallic Species)
The reactions of this compound can proceed through various reactive intermediates, the nature of which dictates the final product distribution. Computational chemistry provides powerful tools to investigate the stability and reactivity of these transient species. For example, the formation of a vinyl cation intermediate via the departure of the triflate leaving group can be computationally modeled to assess its stability and propensity for rearrangement or reaction with nucleophiles. Similarly, in organometallic catalytic cycles, the structures and stabilities of organometallic intermediates, such as Pd(II) or Ni(II) complexes formed after oxidative addition, can be calculated. These insights are vital for understanding the lifetime and subsequent transformations of these key intermediates.
Elucidation of Ligand Effects and Catalyst Design Principles through Theoretical Models
The ligands coordinated to the metal center in a catalyst play a pivotal role in modulating its reactivity and selectivity. Theoretical models are invaluable for elucidating these ligand effects. By systematically varying the electronic and steric properties of ligands in computational models, researchers can quantify their impact on the energetics of the catalytic cycle. This approach allows for the rational design of new catalysts with improved performance. For instance, theoretical calculations can predict how the bite angle or the electron-donating ability of a phosphine (B1218219) ligand will affect the rate of oxidative addition of this compound to a metal center, thereby guiding the selection of optimal ligands for a specific transformation.
Analytical Methodologies for Studying 6 Methyl 1 Cyclohexenyl Triflate in Research
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are indispensable for probing the intricate details of reactions involving 6-methyl-1-cyclohexenyl triflate, providing insights into molecular structures and the electronic changes that occur during a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for characterizing the structure of this compound and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, in the ¹H NMR spectrum of a related compound, 3-methyl-2-cyclohexen-1-one, distinct shifts are observed for the different protons in the molecule. chemicalbook.com These data are critical for confirming the successful synthesis of the target compound and for identifying the products of subsequent reactions. In mechanistic studies, NMR can be used to track the disappearance of starting materials and the appearance of products over time, offering a window into the reaction's progress. acs.org
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of molecules with high accuracy. This technique is routinely used to confirm the identity of this compound and its reaction products by providing a precise mass-to-charge ratio. For example, the calculated mass for a related triflate-containing compound, C13H15F3O3S [M+NH4]+, was found to be 358.0931, with the experimental value determined as 358.0924 by HRMS, confirming its composition. caltech.edu This level of precision is vital for distinguishing between compounds with similar nominal masses and for verifying the successful outcome of a chemical transformation.
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are essential for separating the components of a reaction mixture, which is necessary for both monitoring the reaction's progress and for isolating the desired products in a pure form.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of the starting material, this compound, and the formation of products. The different components of the mixture will travel up the plate at different rates, resulting in distinct spots. For example, in the synthesis of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126), a related vinyl triflate, TLC was used to monitor the conversion of the starting silyl (B83357) enol ether to the product. orgsyn.org
Gas Chromatography (GC): GC is a technique used to separate and analyze volatile compounds. The components of a sample are vaporized and passed through a column, where they are separated based on their boiling points and interactions with the column's stationary phase. GC can be used to determine the purity of this compound and to quantify the components of a reaction mixture. For instance, a method using headspace-gas chromatography-mass spectrometry has been developed for the quantitative determination of trace amounts of triflate esters in pharmaceuticals. google.com While this method was developed for other triflates, the principles are applicable to the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not volatile enough for GC. The sample is pumped through a column packed with a stationary phase at high pressure. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. HPLC can be employed to purify this compound from reaction byproducts and to analyze the purity of the final product.
X-ray Crystallography for the Structural Characterization of Intermediates and Products
Kinetic Studies for the Determination of Reaction Rates and Activation Parameters
Kinetic studies are fundamental to understanding the mechanism of a reaction by providing quantitative information about its rate and the factors that influence it. By measuring the rate of a reaction at different temperatures, key activation parameters such as the enthalpy and entropy of activation can be determined. These parameters offer deep insights into the nature of the transition state. For example, studies on the solvolysis of various triflates have been conducted to determine their reaction rates and to understand the influence of the solvent and substrate structure on reactivity. researchgate.net The reactivity of triflates is often compared to other sulfonates, with triflates being significantly more reactive. researchgate.net Such kinetic investigations are crucial for building a comprehensive picture of the reaction mechanism of this compound in various chemical transformations.
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Catalytic Systems
The utility of 6-Methyl-1-cyclohexenyl triflate is intrinsically linked to the catalytic systems employed to mediate its reactions. A significant area of ongoing research is the development of novel and more efficient catalysts to expand the scope and improve the performance of transformations involving this substrate.
Palladium-catalyzed reactions have been a cornerstone of vinyl triflate chemistry, facilitating a wide range of cross-coupling reactions. iupac.orgthieme-connect.com Future research will likely focus on creating palladium catalysts with enhanced activity and stability, allowing for lower catalyst loadings and milder reaction conditions. The design of new phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) is crucial in this endeavor, as these ancillary ligands play a pivotal role in modulating the reactivity and selectivity of the metal center. iupac.org
Beyond palladium, there is growing interest in exploring other transition metals for catalyzing reactions of vinyl triflates. Nickel catalysis, for instance, has emerged as a powerful alternative, with studies investigating the oxidative addition rates of vinyl triflates to nickel(0) complexes. chemrxiv.org The development of catalysts based on more earth-abundant and less toxic metals like iron, copper, and ruthenium is a key objective in sustainable chemistry. nih.govacs.org For example, ruthenium(II)-catalyzed annulation of vinyl sulfoxonium ylides with arynes has been demonstrated for the synthesis of functionalized 1-naphthols. acs.org
Table 1: Comparison of Catalytic Systems for Vinyl Triflate Transformations
| Catalyst System | Key Advantages | Emerging Research Focus |
| Palladium-based | Well-established, versatile for cross-coupling. iupac.org | Development of highly active ligands, lower catalyst loadings. |
| Nickel-based | Powerful alternative to palladium, different reactivity. chemrxiv.org | Understanding reaction mechanisms, expanding substrate scope. |
| Copper-based | Earth-abundant, useful in coupling reactions. wikipedia.org | Development of novel ligands, application in new reaction types. |
| Ruthenium-based | Unique reactivity, useful in annulation reactions. acs.org | Exploration of new catalytic cycles and applications. |
Advances in Stereoselective and Enantioselective Transformations
Achieving control over stereochemistry is a paramount goal in modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. Future research on this compound will undoubtedly emphasize the development of stereoselective and enantioselective transformations.
The asymmetric Heck reaction of 1-cyclohexenyl triflate has been studied using palladium complexes with phosphine oxazoline (B21484) ligands, demonstrating the potential for enantiocontrol in these reactions. amerigoscientific.comsigmaaldrich.com The design and synthesis of new chiral ligands that can effectively induce asymmetry in reactions involving this compound is a major research frontier. This includes the development of novel bidentate and monodentate phosphine ligands, as well as other classes of chiral controllers.
Furthermore, exploring the influence of reaction parameters such as solvent, temperature, and additives on stereoselectivity will be critical. The goal is to develop robust and predictable methods for accessing specific stereoisomers of products derived from this compound with high levels of enantiomeric excess or diastereomeric ratio.
Integration of this compound into Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom and step economy. nih.gov Integrating this compound into MCRs represents a promising avenue for rapidly building molecular complexity.
Future research will aim to design novel MCRs that incorporate this compound as a key building block. This could involve its participation in cascade reactions, where a single catalytic event triggers a series of subsequent bond-forming transformations. For example, a palladium-catalyzed cross-coupling reaction involving the triflate could be followed by an intramolecular cyclization or another intermolecular reaction in a one-pot fashion.
The development of new catalytic systems that can orchestrate these complex transformations will be essential. This includes catalysts that can selectively activate different functional groups in the presence of one another and control the sequence of bond-forming events. The successful integration of this compound into MCRs will provide efficient access to diverse and structurally complex molecules. rug.nl
Exploration of Sustainable Synthesis Approaches and Green Chemistry Principles
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. unibo.it Future research on this compound will be heavily influenced by the drive for more sustainable and environmentally benign chemical processes.
A key focus will be on the development of reactions that proceed under milder conditions, reducing energy consumption. This includes the use of highly active catalysts that can function at or near room temperature. The replacement of hazardous organic solvents with greener alternatives, such as water, ionic liquids, or bio-based solvents, is another important area of investigation. unibo.it
Furthermore, there will be an emphasis on improving the atom economy of reactions involving this compound. This involves designing transformations where a greater proportion of the atoms from the reactants are incorporated into the final product, minimizing waste generation. The development of catalytic cycles that are highly efficient and produce minimal byproducts aligns with this goal.
Discovery of New Reactivity Modes and Synthetic Applications for Vinyl Triflates
While the cross-coupling reactivity of vinyl triflates is well-established, there is significant potential for discovering new reactivity modes and expanding their synthetic applications. thieme-connect.comthieme-connect.com Recent advances in radical reactions of vinyl triflates have opened up new avenues for their use in synthesis. thieme-connect.comresearchgate.net
Future research will likely explore the participation of this compound in a wider range of radical transformations. This could include radical additions, cyclizations, and trifluoromethylation reactions. researchgate.net The development of new methods for generating vinyl radicals from vinyl triflates under mild conditions will be crucial for advancing this area.
Moreover, the exploration of vinyl triflates as precursors for other reactive intermediates, such as vinyl cations and vinyl carbenes, will continue to be a fruitful area of research. thieme-connect.com Unlocking new reactivity patterns will lead to the development of novel synthetic methods for the construction of challenging molecular architectures. For instance, the use of vinyl cyclopropanes, which can be accessed from vinyl triflates, in ring-opening reactions provides a powerful tool for synthesizing cyclopentanes. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-methyl-1-cyclohexenyl triflate?
- Methodological Answer : The compound is typically synthesized via triflation of the corresponding cyclohexenol using triflic anhydride (Tf2O) in the presence of a base like pyridine. For example, analogous cyclohexenyl triflates (e.g., 2-(2-chlorophenyl)cyclohexen-1-yl triflate) are prepared by reacting substituted cyclohexanones with Tf2O, followed by purification via flash column chromatography (1% Et2O in petroleum ether) . Key parameters include reaction temperature (ambient to 0°C), solvent choice (CH2Cl2 or CCl4), and stoichiometric control to minimize side reactions.
Q. What is the role of the triflate group in facilitating nucleophilic substitution reactions?
- Methodological Answer : The triflate (OTf) group is a superior leaving group due to its strong electron-withdrawing trifluoromethanesulfonyl moiety, which stabilizes the transition state during displacement. For instance, in glycosylation reactions, β-triflates enable stereoselective outcomes via Curtin-Hammett kinetics, where rapid anomerization (α⇌β exchange) precedes substitution . Researchers should monitor leaving group stability under reaction conditions (e.g., solvent polarity, temperature) to optimize yields.
Advanced Research Questions
Q. How can dynamic nuclear magnetic resonance (DNMR) and EXSY experiments elucidate the kinetic behavior of this compound intermediates?
- Methodological Answer : 2D-EXSY NMR can quantify exchange rates (kαβ, kβα) between α- and β-triflate intermediates. For example, studies on glycosyl triflates revealed equilibrium constants (Keq) by integrating cross-peak intensities in EXSY spectra, enabling mechanistic validation of Curtin-Hammett regimes . Ensure experiments are conducted at variable temperatures (e.g., 25–50°C) and in deuterated solvents (e.g., CDCl3) to capture exchange dynamics.
Q. How can researchers resolve contradictions in reported reactivity trends for triflate derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, counterion interactions, or scavenger choices. For example, using Na2SO4 instead of K2CO3 in triflate reactions with alcohols alters regioselectivity due to differing acid scavenging efficiency . Systematic variable testing (e.g., solvent polarity, base strength) and kinetic profiling (e.g., <sup>19</sup>F NMR for triflate degradation) are critical for reproducibility.
Analytical and Stability Considerations
Q. What advanced spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Raman Microprobe Spectroscopy : Probes triflate ion environments under varying Li<sup>+</sup> concentrations to assess coordination behavior .
- X-Ray Diffraction (XRD) : Resolves structural ambiguities (e.g., distinguishing regioisomers) via single-crystal analysis, as demonstrated for triflate derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+NH4]<sup>+</sup> adducts) and isotopic patterns (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl or <sup>79</sup>Br/<sup>81</sup>Br) .
Q. What are the stability and handling protocols for this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store at –20°C in anhydrous, inert solvents (e.g., CH2Cl2) to prevent hydrolysis.
- Decomposition Risks : Avoid prolonged exposure to moisture or protic solvents, as triflates hydrolyze to sulfonic acids.
- Safety : Use impermeable gloves (e.g., nitrile) and sealed goggles during handling, as per GHS guidelines for trifluoromethanesulfonate esters .
Data-Driven Research Design
Q. How can computational modeling complement experimental studies on triflate reactivity?
- Methodological Answer : Density-functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) predicts electronic properties (e.g., charge distribution at the triflate oxygen) and solvolysis barriers . Pair DFT with molecular dynamics (MD) simulations to model solvent effects on reaction pathways.
Q. What strategies optimize triflate-based catalytic systems for CO2 reduction or other energy applications?
- Methodological Answer : Incorporate triflate counterions in transition metal complexes (e.g., Co(II)-triflate) to enhance electrophilicity and redox activity. For example, cobalt-triflate catalysts paired with iridium photosensitizers improved CO2-to-CO conversion efficiency by stabilizing intermediate charge states . Use cyclic voltammetry (CV) to map redox potentials and identify catalytic bottlenecks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
